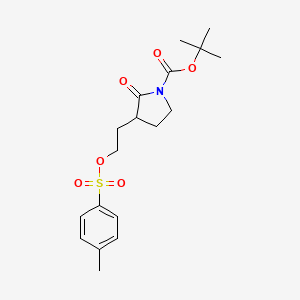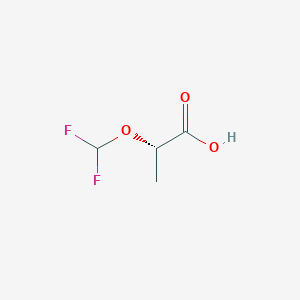![molecular formula C11H11FO4 B1448178 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid CAS No. 1443979-65-4](/img/structure/B1448178.png)
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid
Übersicht
Beschreibung
“2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid” is a chemical compound with the CAS Number: 1443979-65-4 . It has a molecular weight of 226.2 and is often used in scientific research, particularly in the fields of medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluorobenzyl)-2-methylmalonic acid . Its InChI code is 1S/C11H11FO4/c1-11(9(13)14,10(15)16)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction showcases its potential as a building block for complex molecular structures.
Synthesis of Organoboron Compounds
The compound serves as a precursor in the synthesis of organoboron compounds, which are pivotal in modern organic chemistry. Notably, it contributes to the Suzuki–Miyaura coupling, a widely used method for forming carbon-carbon bonds . This application underscores the compound’s versatility in facilitating various chemical transformations.
Radical-Polar Crossover Reactions
In radical-polar crossover reactions, 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid is employed to introduce functional groups into molecules. These reactions are essential for creating complex organic compounds with high precision .
Pharmaceutical Research
This compound is also relevant in pharmaceutical research, where it may be used to design and synthesize new drug candidates. Its structural features could be beneficial in creating molecules with specific pharmacological properties .
Material Science
In material science, the compound’s unique chemical structure could be exploited to develop new materials with specific characteristics, such as enhanced durability or conductivity .
Agrochemical Development
The chemical’s properties might be leveraged in the development of agrochemicals, such as pesticides or fertilizers, to improve crop protection and yield .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-11(9(13)14,10(15)16)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFXQNXOJLPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)



![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)


![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

